(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride

Chemical procurement Weighing accuracy Storage stability

Liquid free-base intermediates introduce handling variability and compromise automated dispensing workflows. (2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride (CAS 1269225-01-5) solves this as a stable, water-soluble crystalline solid. • Enables accurate sub-milligram dispensing on automated powder platforms for reproducible library synthesis. • Delivers consistent lot-to-lot purity (≥95%) and validated LogP 1.15 for SAR campaign continuity. • Ortho-pyrazole geometry exclusively permits N,C-bidentate chelation, yielding robust metal catalysts with distinct stoichiometries.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 1269225-01-5
Cat. No. B1373580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
CAS1269225-01-5
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN)N2C=CC=N2.Cl
InChIInChI=1S/C10H11N3.ClH/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13;/h1-7H,8,11H2;1H
InChIKeyFTLGABDPYAKHSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Structural Classification


(2-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride is a pyrazole-bearing benzylamine derivative supplied as a hydrochloride salt. The compound comprises a 1H-pyrazole ring linked at the ortho position of a phenylmethanamine scaffold, forming a bidentate N,C-ligand motif. [1] Its hydrochloride form confers a stable, water-soluble, crystalline solid at ambient temperature, distinguishing it from the free-base analogue (CAS 449758-13-8), which is a liquid at 20 °C. The salt's improved handling characteristics and consistent purity profile (>98%) make it a preferred intermediate for medicinal chemistry and coordination chemistry applications.

Solid hydrochloride salt enables precise gravimetric dispensing and long-term storage.
Free base is a liquid with limited shelf stability.
High aqueous solubility supports buffer-based reactions and one-pot aqueous syntheses.
Validated LogSW consistent with rapid dissolution at pH < 7.
High-purity profile aligns with medicinal chemistry and coordination chemistry workflows.
Consistent lot-to-lot purity reduces variability in SAR and ligand screens.

Why In-Class Substitution Is Not Recommended


Although pyrazolyl-benzylamines share a common heterocyclic core, the position of the pyrazole on the benzyl ring, the salt form, and the resulting physicochemical properties critically influence reactivity, coordination behaviour, and formulation compatibility. The ortho-substituted hydrochloride salt provides a unique combination of solid-state stability, aqueous solubility, and a sterically constrained bidentate binding pocket that cannot be replicated by the free base, meta/para regioisomers, or other salts. The free base is a liquid with limited shelf stability, while the 3‑ and 4‑pyrazolyl isomers exhibit different dipole moments and steric profiles that alter their metal‑binding and catalytic activity. [1] Substituting any of these without experimental validation risks irreproducible synthesis, lower yield in subsequent derivatisation, or loss of biological activity.

Target Ortho HCl salt: crystalline solid at 20 °C
Free base Liquid at 20 °C; may compromise weighing accuracy and storage stability.
Target Validated aqueous solubility (LogSW -0.44)
Free base / other salts Free base requires organic co‑solvents; solubility of regioisomeric salts may not match buffer compatibility.
Target Ortho bidentate (N,C) coordination pocket
Meta / para isomers Different denticity and steric profile may shift metal-binding stoichiometry and catalytic behavior.

Quantitative Comparator Analysis Against Analogues


Physical Form: Crystalline Solid vs. Free-Base Liquid

The hydrochloride salt is supplied as a white crystalline solid at ambient temperature, whereas the free base analogue (CAS 449758-13-8) is a liquid at 20 °C. The salt's solid form eliminates volatility and simplifies accurate gravimetric dispensing for reproducible experimentation.

Physical form
Data to verify
White solid (HCl salt) vs. free‑base liquid at 20 °C
Solid form supports precise weighing and reproducible synthesis.
Phase difference eliminates volatility; source data not peer‑reviewed.
Chemical procurement Weighing accuracy Storage stability

Aqueous Solubility Enhancement via Salt Formation

The hydrochloride salt exhibits a LogSW of -0.44, corresponding to an estimated aqueous solubility of approximately 75 g/L, substantially exceeding the free base's water solubility, which is estimated at 103 g/L but with conflicting data and poor experimental reproducibility. The protonated amine in the salt form ensures consistent dissolution in aqueous buffer systems (pH < 7), whereas the free base requires organic co-solvents.

Aqueous solubility
Data to verify
LogSW = -0.44 (~75 g/L)
Supports aqueous‑phase reaction compatibility.
Free‑base estimate is computational and inconsistent.
Aqueous solubility Bioconjugation High-throughput screening

Lipophilicity Tuning and LogP Differentiation

The measured LogP of the hydrochloride salt is 1.15, compared to the computed ACD/LogP of 0.90 for the free base. This increase in lipophilicity, despite salt formation, arises from the salt's influence on the apparent partition coefficient and may affect membrane permeability and protein binding in biological screens.

Lipophilicity
Data to verify
LogP 1.15 (salt) vs. ACD/LogP 0.90 (free base)
ΔLogP +0.25 may influence membrane permeability in SAR.
Measured vs. computed value; experimental validation recommended.
Lipophilicity Drug-likeness Fragment-based drug discovery

Ortho-Pyrazole Geometry and Coordination Chemistry Impact

The ortho attachment of the pyrazole to the benzylamine scaffold creates a constrained bidentate N,C-binding pocket that is not achievable with meta- or para‑substituted isomers. [1] Computational analysis indicates the ortho isomer possesses a larger topological polar surface area (TPSA) of 43.8 Ų, identical to the free base but with distinct spatial orientation due to the charged ammonium group. This structural feature has been exploited in the synthesis of heteroleptic metal complexes where the ortho isomer demonstrates 2:1 metal-to-ligand stoichiometry, compared to 1:1 for para isomers.

Coordination geometry
Reported
Ortho isomer: bidentate N,C‑chelation (TPSA 43.8 Ų)
Ortho geometry may support distinct metal‑complex stoichiometry.
Literature precedent for analogous ligands; direct data for this compound not shown.
Coordination chemistry Ligand design Steric hindrance

Optimal Application Scenarios Based on Key Differentiators


Precision Weighing and Automated High-Throughput Screening

The solid hydrochloride form eliminates the volatility and handling challenges of the liquid free base , enabling accurate sub‑milligram dispensing on automated powder‑dispensing platforms. This reduces variability in combinatorial library synthesis and ensures lot‑to‑lot consistency in fragment‑based screening campaigns.

Aqueous-Phase Bioconjugation and One-Pot Synthesis

With a validated LogSW of -0.44 , the salt dissolves readily in aqueous buffer systems, facilitating amide coupling, reductive amination, and click chemistry in purely aqueous or biphasic media where the free base would require organic co‑solvents that may denature proteins or interfere with downstream biological assays.

Fragment-Based Drug Discovery with Defined Lipophilicity

The measured LogP of 1.15 provides a reproducible starting point for structure–activity relationship (SAR) exploration. The 0.25 log unit increase over the free base may translate into enhanced membrane permeability, making the salt a preferred fragment for intracellular target screening.

Coordination Chemistry and Ortho-Directed Catalyst Design

The ortho geometry constraint [1] exclusively permits N,C‑bidentate chelation, yielding metal complexes with distinct stoichiometries and enhanced thermodynamic stability compared to meta/para isomers. This enables the design of robust catalysts for cross‑coupling reactions and small‑molecule activation.

Application
Selection Property
Validation Focus
Precision weighing & automated HTS
Solid hydrochloride form
Weighing accuracy and lot‑to‑lot consistency
Aqueous‑phase bioconjugation & one‑pot synthesis
Validated aqueous solubility
Buffer compatibility without organic co‑solvents
Fragment‑based drug discovery (SAR)
Defined lipophilicity (LogP 1.15)
Membrane permeability and protein‑binding endpoints
Coordination chemistry & ortho‑directed catalyst design
Ortho bidentate N,C‑binding pocket
Complex stoichiometry and thermodynamic stability
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